molecular formula C8H10N2O3S B120255 Diazald CAS No. 80-11-5

Diazald

Cat. No.: B120255
CAS No.: 80-11-5
M. Wt: 214.24 g/mol
InChI Key: FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-nitrosobenzenesulfonamide is a sulfonamide.

Scientific Research Applications

  • Antimicrobial Agent : Diazald has been identified as a potent in vitro antimicrobial agent effective against yeasts, yeast-like and filamentous fungi, as well as Gram-positive and Gram-negative bacterial strains. Its activity is unique as it is not inhibited by para-aminobenzoic acid (PABA) or the nitroso group-specific 2-aminothiazole-methoxyimino acetic acid (ATMAA), suggesting the molecule itself is responsible for antimicrobial activity. A spectrophotometric method for its measurement has been developed due to this property (Uri & Scola, 1992).

  • Thermal Hazard Evaluation : this compound has been studied in the context of thermal hazard evaluation. An accelerating rate calorimeter was used to provide time—temperature—pressure data for chemical reactions under adiabatic conditions, including the study of this compound's thermal decomposition (Townsend & Tou, 1980).

  • Organic Synthesis and Reactions : this compound is utilized in the in situ generation of anhydrous diazomethane, avoiding distillation methods. This has been applied in the methylation of carboxylic acids, synthesis of α-chloro ketones and pyrazoles, and in palladium-catalyzed cyclopropanation reactions. Its production and reaction monitoring are facilitated by modern technologies like in-line FTIR (Dallinger et al., 2016).

  • Synthesis of Labelled Compounds : this compound has been used for the efficient, scalable, and economical preparation of tris(deuterium)- and 13C-labelled variants, which are then converted to labelled diazomethane. These labelled compounds are significant in chemical reactions like alkene cyclopropanation, phenol methylation, and α-diazoketone formation (Shields & Manthorpe, 2014).

  • Detection and Analysis in Environmental Samples : this compound's derivative, diazomethane, has been used in the detection of acid herbicide residues in groundwater. This method, involving diazomethane derivation, allows for the quantitative determination of residues by gas chromatography-mass spectrometry (Gui-xiang, 2010).

  • Catalysis and Chemical Reactions : this compound is integral in the iron-catalyzed cyclopropanation process, where its derivative diazomethane is used immediately after generation, avoiding the isolation step. This method underlines the strategic approach to catalysis involving reactive intermediates under safe conditions (Morandi & Carreira, 2012).

Mechanism of Action

Target of Action

Diazald, also known as N-Methyl-N-nitrosotoluene-4-sulphonamide, is primarily used as a precursor to diazomethane . Diazomethane is a versatile reagent in organic synthesis, and it is often used for methylation of carboxylic acids and phenols .

Mode of Action

Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent (e.g., diethylene glycol monomethyl ether), this compound undergoes successive elimination reactions to produce diazomethane . Diazomethane is then codistilled as an ethereal solution, and a p-toluenesulfonate salt is produced as a byproduct .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its role as a precursor to diazomethane. Diazomethane, in turn, is involved in various organic synthesis reactions, including methylation of carboxylic acids and phenols .

Pharmacokinetics

Like other nitroso compounds, this compound is thermally sensitive, as a result of its weak n–no bond .

Result of Action

The primary result of this compound’s action is the production of diazomethane, a useful reagent in organic synthesis . Diazomethane can be used to methylate carboxylic acids and phenols, among other reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base and heat are necessary for this compound to undergo the elimination reactions that produce diazomethane . Additionally, this compound is thermally sensitive due to its weak N–NO bond, which means that its stability and efficacy can be affected by temperature .

Safety and Hazards

Diazald is a skin sensitizer, irritant, and can be explosive . It may cause respiratory irritation and serious eye irritation. It may also be harmful if swallowed .

Future Directions

Diazald is a potent compound that is becoming more accessible for the pharmaceutical and fine chemical sector . Its use as a precursor to diazomethane is particularly valuable given the toxicity and instability of diazomethane .

Properties

IUPAC Name

N,4-dimethyl-N-nitrosobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058827
Record name N-Methyl-N-nitrosotoluene-4-sulphonamide
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Molecular Weight

214.24 g/mol
Source PubChem
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Physical Description

Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline]
Record name p-Tolylsulfonylmethylnitrosamide
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Solubility

INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS
Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Vapor Pressure

0.00000479 [mmHg]
Record name p-Tolylsulfonylmethylnitrosamide
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Color/Form

YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER

CAS No.

80-11-5, 102832-11-1
Record name N-Methyl-N-nitroso-p-toluenesulfonamide
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Record name p-Tolylsulfonylmethylnitrosamide
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Record name Benzenesulfonamide, N,4-dimethyl-N-nitroso-
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Record name N-Methyl-N-nitrosotoluene-4-sulphonamide
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Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Melting Point

62 °C
Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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